molecular formula C12H19NO3 B1334846 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid CAS No. 414872-66-5

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid

Cat. No. B1334846
M. Wt: 225.28 g/mol
InChI Key: ZOLDEFAIBWNKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" can involve multi-component condensation reactions, as seen in the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, which are formed from cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes . Additionally, the synthesis of related pyrrolidine derivatives, such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, involves ring-opening reactions in the presence of trifluoroacetic acid . These methods could potentially be adapted for the synthesis of "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" has been characterized using various spectroscopic techniques. For instance, the crystal structure of trans-1,2-cyclohexyl 1-H-pyrrole-2-carboxylate has been determined, showing that the cyclohexane group adopts a chair conformation and that the molecules are linked via hydrogen bonds . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of cyclohexane and pyrrolidine derivatives can be quite diverse. For example, cyclohexane can be oxidized to alkyl peroxides and alcohol derivatives in the presence of H2O2 and a vanadate-pyrazine-2-carboxylic acid catalyst system . Pyrrolidine derivatives can undergo ring-opening reactions to form various products, including dibenzoxanthenes and calixarenes . These reactions highlight the potential reactivity of the pyrrolidine and cyclohexane moieties in "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" can be inferred from the behavior of similar compounds. For instance, the solubility and gelation properties of porphyrin-based organogels can be influenced by the presence of carboxylic acid and pyridine substituents . The stability and crystallization of cyclohexane derivatives, such as 1,3,5-cyclohexanetricarboxylic acid, can be affected by hydrogen bonding interactions with pyridine bases . These properties are important for understanding the solubility, stability, and potential applications of "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."

Scientific Research Applications

  • Catalysis and Synthesis : The compound has been used in catalysis, particularly in the Michael addition of cyclohexanone to β-nitrostyrenes. This application is significant for synthesizing various γ-nitro carbonyl compounds with high yield and stereoselectivity, demonstrating its potential in organic synthesis and pharmaceuticals (Singh et al., 2013).

  • Molecular Synthesis and Structural Studies : It plays a role in the synthesis of complex molecules like adamantanes and pyrrolidines. These molecules have applications in materials science and pharmaceuticals due to their unique structural properties (Stetter et al., 1970).

  • Chemical Transformations and Cyclization Reactions : The compound is used in cyclization reactions for the synthesis of pyrrolidines, which are important in the development of pharmaceuticals and agrochemicals (Miura et al., 2000).

  • Oxidation Processes : Research has also explored its use in oxidation processes, particularly in the context of organic synthesis and the development of new chemical reactions (Shul’pin et al., 1993).

  • Crystal Engineering and Material Science : The compound is integral in the development of crystal engineering, particularly in the formation of cocrystals with distinct structural properties. This is crucial for the design of new materials with specific characteristics (Bhogala et al., 2005).

  • Organogel Formation : It's used in the study of porphyrin-based organogels, which are relevant in the field of soft materials and nanotechnology (Tanaka et al., 2005).

  • Conformational Analysis in Chemistry : The compound aids in understanding conformational aspects in chemistry, which is vital for drug design and the synthesis of biologically active molecules (Valle et al., 1988).

Future Directions

The future directions for 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid and similar compounds involve further exploration of their biological activity and therapeutic properties . The design of new pyrrolidine compounds with different biological profiles is an area of ongoing research .

properties

IUPAC Name

2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLDEFAIBWNKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385526
Record name 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid

CAS RN

414872-66-5
Record name 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.